2,4-Diaminophenol hydrochloride

Electrochemical oxidation Spectroelectrochemistry Diaminophenol isomer differentiation

Sourcing a reliable aminophenol intermediate for low-H₂O₂ oxidative hair dye formulations or pH-stable conducting copolymers can be challenging. 2,4-Diaminophenol hydrochloride (CAS 1794-30-5) is the definitive choice due to its unique 2,4-substitution pattern, which provides distinct electrochemical oxidation pathways unattainable with 2,3- or 2,5-isomers or mono-aminated analogs. - Hair Dye Performance: Generates intense dark shades at 0.3% H₂O₂ (significantly outperforming p-aminophenol), while observing the regulatory max of 0.2% free base. - Copolymer Functionality: Enables poly(aniline-co-2,4-diaminophenol) with redox activity from pH <1 to 11 (0.26 S/cm), ideal for biosensors, microbial fuel cells, and corrosion protection in near-neutral electrolytes. - Analytical QC: HPLC retention time of 3.95-3.98 min (RSD ≤0.18%) ensures reliable batch-to-batch consistency and raw material verification.

Molecular Formula C6H9ClN2O
Molecular Weight 160.60 g/mol
CAS No. 1794-30-5
Cat. No. B8806092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diaminophenol hydrochloride
CAS1794-30-5
Molecular FormulaC6H9ClN2O
Molecular Weight160.60 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)N)O.Cl
InChIInChI=1S/C6H8N2O.ClH/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H,7-8H2;1H
InChIKeyVPMMJSPGZSFEAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diaminophenol Hydrochloride Technical Baseline


2,4‑Diaminophenol hydrochloride (also referred to as the monohydrochloride salt of 2,4‑diaminophenol, or by the historical photographic name Amidol) is a bifunctional aromatic amine used principally as a primary intermediate in oxidative hair‑dye formulations, a chemical‑reduction‑based photographic developer, and a monomer for functional copolymers [REFS‑1]. It is a member of the aminophenol class and is structurally defined by amino substituents at the 2‑ and 4‑positions of the phenolic ring, giving it an oxidation cascade that diverges sharply from its positional isomers 2,3‑ and 2,5‑diaminophenol as well as from the mono‑aminated analog 4‑aminophenol [REFS‑2]. This compound is supplied as the hydrochloride salt (C₆H₈N₂O·HCl; MW = 160.60 g mol⁻¹) for improved aqueous solubility and formulation stability [REFS‑3].

Positional Isomerism and Oxidation Fate in Selection


Simple substitution of 2,4‑diaminophenol hydrochloride by other aminophenols or phenylenediamines is not scientifically defensible because the position of the amino groups dictates the identity of the electro‑oxidation and chemical‑oxidation products [REFS‑1]. The 2,4‑isomer undergoes hydrolysis‑coupled oxidation to yield 2‑amino‑hydroquinone/2‑amino‑p‑benzoquinone, whereas the 2,5‑isomer follows a p‑phenylenediamine‑like pathway that generates 2‑hydroxy‑p‑benzoquinoneimine, and the 2,3‑isomer irreversibly forms a non‑electroactive insulating polymer under the same conditions [REFS‑1]. These mechanistic differences translate directly into divergent macroscopic performance in hair‑dye color generation, chromatographic detectability, copolymer electronic properties, and toxicological hazard profiles. Consequently, procurement decisions that treat these analogs as interchangeable risk product failure in regulated cosmetic formulations, analytical method inaccuracy, and non‑reproducible polymer conductivity [REFS‑2][REFS‑3].

Differentiated Selection: Quantitative Evidence Guide


Electro-oxidation Product Divergence Among Diaminophenol Isomers

Under identical acidic aqueous conditions on a platinum electrode, the three diaminophenol positional isomers produce chemically distinct oxidation products as confirmed by in‑situ UV‑vis and FTIR spectroscopies [REFS‑1]. 2,4‑Diaminophenol exhibits quasi‑reversible electrochemical behavior and undergoes hydrolysis to yield 2‑amino‑hydroquinone/2‑amino‑p‑benzoquinone. In contrast, 2,5‑diaminophenol follows a p‑phenylenediamine‑analogous pathway that gives 2‑hydroxy‑p‑benzoquinoneimine (subsequently hydrolyzed to 2‑hydroxy‑p‑benzoquinone), while 2,3‑diaminophenol undergoes irreversible oxidation leading to a non‑electroactive polymeric film deposited on the electrode surface [REFS‑1]. This is the only available study that subjects the three isomers to identical voltammetric and spectroscopic protocols, enabling direct product‑identity comparison rather than inference from separate experiments.

Electrochemical oxidation Spectroelectrochemistry Diaminophenol isomer differentiation

Hair-Dye Color Output vs. p-Aminophenol at Varied Oxidant Levels

In a systematic dyeing study on natural white hair, the color produced by 2,4‑diaminophenol hydrochloride was directly compared with that produced by p‑aminophenol at two hydrogen peroxide levels [REFS‑1]. At the standard 3.0 % H₂O₂ concentration used in commercial oxidative dye formulations, the color from 2,4‑diaminophenol hydrochloride was largely lost due to oxidative over‑destruction of the chromophore, whereas the p‑aminophenol color was maintained. When the H₂O₂ concentration was reduced to 0.3 %, however, 2,4‑diaminophenol hydrochloride generated a color that was “many times darker and redder” than that of p‑aminophenol under the same conditions [REFS‑1]. This demonstrates that the performance‑rank order of these two primary intermediates is inverted by the oxidant concentration, a critical formulation variable.

Oxidative hair dye Primary intermediate Color depth comparison

HPLC Retention Time for Identity Confirmation

Reverse‑phase HPLC retention times measured under standardized conditions provide an unambiguous method for distinguishing 2,4‑diaminophenol and its hydrochloride salt from structurally related dye intermediates that may co‑occur in commercial formulations or analytical samples [REFS‑1]. 2,4‑Diaminophenol (free base) elutes at 3.95 ± 0.007 min (RSD = 0.17 %), and its hydrochloride salt elutes at 3.98 ± 0.007 min (RSD = 0.18 %), yielding essentially identical retention. By contrast, p‑aminophenol elutes at 6.13 min and p‑phenylenediamine at 5.60 min under the same chromatographic system, providing baseline‑resolved separation [REFS‑1]. These data allow a quality‑control or procurement laboratory to verify compound identity and detect cross‑contamination with common substitutes.

HPLC analysis Dye intermediate identification Retention time differentiation

Extended pH Window of Electroactivity in Copolymer

Copolymerization of aniline with 2,4‑diaminophenol produces poly(aniline‑co‑2,4‑diaminophenol) (PADAP), which retains good redox activity over the pH range < 1 to 11.0 with a conductivity of 0.26 S cm⁻¹ when synthesized under optimized potentiostatic conditions [REFS‑1]. This represents a significant expansion of the operational pH window relative to unmodified polyaniline, which typically loses electrochemical activity at pH > 4 due to deprotonation of the emeraldine salt form [REFS‑2]. The incorporation of the 2,4‑diaminophenol comonomer introduces hydroxyl and additional amino functionalities that stabilize the conductive state at neutral and mildly alkaline pH, a property that is not achievable with aniline‑only homopolymerization or with copolymers incorporating 2,3‑ or 2,5‑diaminophenol.

Conducting copolymer Polyaniline modification pH‑dependent redox activity

Safety-Regulatory Concentration Threshold vs. Other Intermediates

The Cosmetic Ingredient Review (CIR) Expert Panel established that 2,4‑diaminophenol and its dihydrochloride salt are safe for use in oxidative hair dyes at concentrations not exceeding 0.2 % (calculated as the free base) [REFS‑1]. This conclusion was based on a comprehensive review of acute, subchronic, chronic, and carcinogenicity data. The oral LD₅₀ in rats was determined to be 0.24 g kg⁻¹, with renal toxicity observed in rats at doses nine‑fold lower than the LD₅₀ [REFS‑1]. In NTP two‑year gavage bioassays, there was no evidence of carcinogenic activity in male or female F344/N rats at doses up to 25 mg kg⁻¹, and no evidence in female B6C3F₁ mice; some evidence was noted in male B6C3F₁ mice based on an increased incidence of renal tubular cell adenomas at 38 mg kg⁻¹ [REFS‑2]. In contrast, several structurally related oxidation‑dye intermediates such as p‑phenylenediamine have different sensitization and toxicological profiles that necessitate distinct maximum authorized concentrations in finished cosmetic products [REFS‑3]. This quantitative, regulatorily codified limit means that formulators cannot simply interchange 2,4‑diaminophenol hydrochloride with another primary intermediate without re‑validating the entire safety dossier.

Safety assessment Oxidative hair dye Regulatory concentration limit

Verified Application Scenarios


Low-Oxidant Hair-Dye Formulations for Dark Shades

Based on the direct comparative dyeing study showing that 2,4‑diaminophenol hydrochloride generates a color “many times darker and redder” than p‑aminophenol when hydrogen peroxide concentration is kept at 0.3 % [REFS‑1], formulators should select this compound as the primary intermediate specifically for low‑H₂O₂ systems where intense dark shades are desired. The compound must not be used as a direct substitute under standard 3 % H₂O₂ conditions, as color destruction has been demonstrated. The regulatory maximum concentration of 0.2 % free base must be observed [REFS‑2].

Conducting-Polymer Electrodes at Neutral to Alkaline pH

Poly(aniline‑co‑2,4‑diaminophenol) retains redox activity from pH < 1 to 11.0 with a conductivity of 0.26 S cm⁻¹, whereas unmodified polyaniline becomes electrochemically inactive above pH 4 [REFS‑3][REFS‑4]. This makes 2,4‑diaminophenol hydrochloride the preferred comonomer for fabricating conducting‑polymer films intended for biosensor applications, microbial fuel‑cell anodes, or corrosion‑protection coatings that must function in near‑neutral or mildly alkaline electrolyte environments.

HPLC Reference Standard for Dye-Intermediate Mixtures

The well‑characterized HPLC retention time of 3.95‑3.98 min (RSD ≤ 0.18 %) for 2,4‑diaminophenol and its hydrochloride salt, cleanly resolved from p‑phenylenediamine (5.60 min) and p‑aminophenol (6.13 min) [REFS‑5], supports its use as a certified reference material in quality‑control laboratories that analyze commercial hair‑dye formulations or monitor batch‑to‑batch consistency of incoming raw material.

Copolymer Sorbent for Hexavalent Chromium Removal

The aniline‑2,4‑diaminophenol copolymer synthesized by chemical oxidative polymerization has been shown to effectively adsorb Cr(VI) from aqueous solution at pH 3‑6, following a Langmuir monolayer adsorption model with pseudo‑second‑order kinetics [REFS‑6]. This application exploits the unique amine‑rich structure of the 2,4‑diaminophenol unit and is not accessible with the 2,3‑ or 2,5‑isomers, whose oxidation products form either insulating polymers or quinoneimine species with different metal‑binding properties [REFS‑7].

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